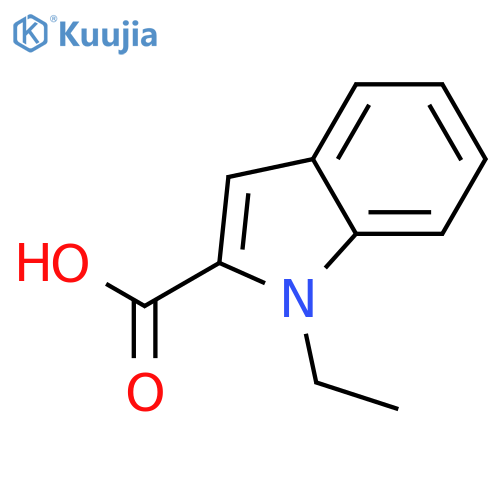Cas no 28737-29-3 (1-ethyl-1H-Indole-2-carboxylic acid)

28737-29-3 structure
商品名:1-ethyl-1H-Indole-2-carboxylic acid
CAS番号:28737-29-3
MF:C11H11NO2
メガワット:189.210542917252
MDL:MFCD09037005
CID:1110365
PubChem ID:14384884
1-ethyl-1H-Indole-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-ethyl-1H-Indole-2-carboxylic acid
- J-017227
- 28737-29-3
- N-ethyl-indole-2-carboxylic acid
- DA-42897
- KS-10638
- CS-0250723
- FPVIIOSXSGECQO-UHFFFAOYSA-N
- AKOS000262806
- 1-ethylindole-2-carboxylic acid
- EN300-52028
- AT23476
- SY175931
- SCHEMBL701976
- A1-17829
- MFCD09037005
- Z335290544
- 1-ethyl-1H-indole-2-carboxylicacid
-
- MDL: MFCD09037005
- インチ: InChI=1S/C11H11NO2/c1-2-12-9-6-4-3-5-8(9)7-10(12)11(13)14/h3-7H,2H2,1H3,(H,13,14)
- InChIKey: FPVIIOSXSGECQO-UHFFFAOYSA-N
- ほほえんだ: CCn1c2ccccc2cc1C(=O)O
計算された属性
- せいみつぶんしりょう: 189.078978594g/mol
- どういたいしつりょう: 189.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 229
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 42.2Ų
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ゆうかいてん: NA
- ふってん: 392.1±15.0 °C at 760 mmHg
- じょうきあつ: 0.0±1.0 mmHg at 25°C
1-ethyl-1H-Indole-2-carboxylic acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-ethyl-1H-Indole-2-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-52028-5.0g |
1-ethyl-1H-indole-2-carboxylic acid |
28737-29-3 | 95.0% | 5.0g |
$472.0 | 2025-03-21 | |
| eNovation Chemicals LLC | Y1215035-1g |
1-Ethyl-1H-indole-2-carboxylic acid |
28737-29-3 | 95% | 1g |
$300 | 2024-06-03 | |
| TRC | E902948-10mg |
1-ethyl-1H-indole-2-carboxylic acid |
28737-29-3 | 10mg |
$ 65.00 | 2022-06-05 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6904-1G |
1-ethyl-1H-indole-2-carboxylic acid |
28737-29-3 | 95% | 1g |
¥ 1,042.00 | 2023-04-13 | |
| Enamine | EN300-52028-10.0g |
1-ethyl-1H-indole-2-carboxylic acid |
28737-29-3 | 95.0% | 10.0g |
$900.0 | 2025-03-21 | |
| Enamine | EN300-52028-1.0g |
1-ethyl-1H-indole-2-carboxylic acid |
28737-29-3 | 95.0% | 1.0g |
$130.0 | 2025-03-21 | |
| Enamine | EN300-52028-0.1g |
1-ethyl-1H-indole-2-carboxylic acid |
28737-29-3 | 95.0% | 0.1g |
$45.0 | 2025-03-21 | |
| 1PlusChem | 1P00BJJU-1g |
1-ethyl-1H-indole-2-carboxylic acid |
28737-29-3 | 98% | 1g |
$39.00 | 2025-02-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1321393-1g |
1-Ethyl-1h-indole-2-carboxylic acid |
28737-29-3 | 98% | 1g |
¥825.00 | 2024-05-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6904-25g |
1-ethyl-1H-indole-2-carboxylic acid |
28737-29-3 | 97% | 25g |
¥5040.0 | 2024-04-20 |
1-ethyl-1H-Indole-2-carboxylic acid 関連文献
-
Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
-
Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
-
Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837
-
Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
-
Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
28737-29-3 (1-ethyl-1H-Indole-2-carboxylic acid) 関連製品
- 16136-58-6(1-methyl-1H-indole-2-carboxylic acid)
- 10441-26-6(1-Acetylindole-2-carboxylic Acid)
- 17017-71-9(1-Benzyl-1H-indole-2-carboxylic acid)
- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)
- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:28737-29-3)1-ethyl-1H-Indole-2-carboxylic acid

清らかである:99%/99%/99%/99%
はかる:5.0g/10.0g/25.0g/50.0g
価格 ($):189.0/316.0/632.0/947.0